![molecular formula C9H16O3 B2819600 ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate CAS No. 1821824-32-1](/img/structure/B2819600.png)
ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc. It might also include the class of compounds it belongs to and its relevance or applications in various fields .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, etc. are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, the products formed, and the mechanism of these reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .Scientific Research Applications
Enantioselective Synthesis and Attractants
Ethyl (1R,2R,5R)-5-iodo-2-methylcyclohexane-1-carboxylate, related to the compound , has been demonstrated as a potent attractant for the Mediterranean fruit fly, showcasing its application in agricultural pest management. The stereoselective synthesis of this compound involves key steps such as asymmetric Diels–Alder reaction, iodolactonization, stereoselective reduction, and inversion of configuration, highlighting its significance in synthetic organic chemistry for producing enantioselective compounds with potential agricultural applications (A. Raw & E. Jang, 2000).
Cyclodextrins in Polymer Chemistry
Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst, in the presence of cyclodextrin, to achieve cross-linked oligomers through free radical polymerization. This research illustrates the compound's utility in creating new polymeric materials with specific properties, opening doors for its application in material science and engineering (Yan Pang, H. Ritter, & Monir Tabatabai, 2003).
Synthesis and Structure of Novel Compounds
Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate's first synthesis and structure were elucidated through a three-component condensation, underscoring the compound's potential in synthetic chemistry for creating novel molecules with unique structures and functionalities, which could have applications in material science, medicinal chemistry, and as precursors for further chemical transformations (M. Kurbanova et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOLPQGOBDXBH-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H](C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (1R,3S)-3-hydroxycyclohexanecarboxylate |
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